5-(2-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide
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Overview
Description
5-(2-FLUOROPHENYL)-N-(5-METHYL-12-OXAZOL-3-YL)FURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of furan carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-FLUOROPHENYL)-N-(5-METHYL-12-OXAZOL-3-YL)FURAN-2-CARBOXAMIDE typically involves the following steps:
Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis.
Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the oxazole ring: This can be synthesized via cyclization reactions involving appropriate precursors.
Amidation reaction: The final step involves the formation of the carboxamide group through a reaction between a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the oxazole ring or the carboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, it might be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Medicinal applications could include its use as a lead compound in drug discovery, particularly for diseases where modulation of specific biological pathways is desired.
Industry
In the industrial sector, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-N-(5-methyl-12-oxazol-3-yl)furan-2-carboxamide
- 5-(2-Bromophenyl)-N-(5-methyl-12-oxazol-3-yl)furan-2-carboxamide
Uniqueness
The presence of the fluorophenyl group in 5-(2-FLUOROPHENYL)-N-(5-METHYL-12-OXAZOL-3-YL)FURAN-2-CARBOXAMIDE may confer unique properties such as increased metabolic stability or enhanced binding affinity to biological targets compared to its chlorinated or brominated analogs.
Properties
Molecular Formula |
C15H11FN2O3 |
---|---|
Molecular Weight |
286.26 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C15H11FN2O3/c1-9-8-14(18-21-9)17-15(19)13-7-6-12(20-13)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18,19) |
InChI Key |
LMZSVEYBHQZEGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3F |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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